1-Ethylimidazole;prop-2-enoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylimidazole can be synthesized through various methods, including the cyclization of amido-nitriles in the presence of nickel catalysts . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.
Prop-2-enoic acid is commonly produced by the oxidation of propylene, a byproduct of ethylene and gasoline production . The reaction involves the use of oxygen and results in the formation of acrylic acid and water.
Industrial Production Methods: The industrial production of 1-ethylimidazole involves the use of advanced synthetic techniques to ensure high yield and purity. For prop-2-enoic acid, large-scale production is achieved through the catalytic oxidation of propylene in reactors designed for continuous operation .
Chemical Reactions Analysis
Types of Reactions: 1-Ethylimidazole undergoes various chemical reactions, including substitution, oxidation, and reduction . Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents.
Prop-2-enoic acid participates in addition reactions due to the presence of the vinyl group. It can undergo polymerization to form polyacrylic acid and copolymerization with other monomers to produce various copolymers .
Major Products:
- Substitution reactions of 1-ethylimidazole can yield halogenated imidazoles.
- Oxidation of 1-ethylimidazole can produce imidazole-2-carboxylic acid derivatives .
- Polymerization of prop-2-enoic acid results in polyacrylic acid, which is used in various applications, including superabsorbent polymers .
Scientific Research Applications
1-Ethylimidazole and prop-2-enoic acid have diverse applications in scientific research:
Chemistry: 1-Ethylimidazole is used as a building block in the synthesis of complex organic molecules.
Medicine: Imidazole-based compounds are explored for their therapeutic potential in treating various diseases.
Industry: Prop-2-enoic acid is widely used in the production of adhesives, coatings, and sealants.
Mechanism of Action
The mechanism of action of 1-ethylimidazole involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function . Prop-2-enoic acid exerts its effects through its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Imidazole: A parent compound of 1-ethylimidazole, known for its broad range of chemical and biological properties.
Acrylic Acid: The parent compound of prop-2-enoic acid, widely used in the production of polymers.
Other Imidazole Derivatives: Compounds such as 1-methylimidazole and 1-phenylimidazole share structural similarities with 1-ethylimidazole and exhibit similar chemical reactivity.
Uniqueness: 1-Ethylimidazole;prop-2-enoic acid combines the properties of both imidazole and acrylic acid, resulting in a compound with unique reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse applications in research and industry highlight its significance.
Properties
CAS No. |
820208-09-1 |
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Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-ethylimidazole;prop-2-enoic acid |
InChI |
InChI=1S/C5H8N2.C3H4O2/c1-2-7-4-3-6-5-7;1-2-3(4)5/h3-5H,2H2,1H3;2H,1H2,(H,4,5) |
InChI Key |
VKIQGXRTFFVJEA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1.C=CC(=O)O |
Origin of Product |
United States |
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